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Compound of Interest

Compound Name: Ethyl Quinoline-7-carboxylate

Cat. No.: B176157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies relevant to Ethyl Quinoline-7-carboxylate. Due to the limited

availability of specific experimental data for Ethyl Quinoline-7-carboxylate in publicly

accessible databases, this document presents a detailed analysis of closely related isomers

and derivatives to offer valuable comparative insights. The provided experimental protocols and

workflows are designed to be directly applicable for the analysis of this compound class.

Spectroscopic Data
While specific experimental spectroscopic data for Ethyl Quinoline-7-carboxylate is not

readily available in the reviewed literature and databases, the following sections present data

for structurally similar ethyl quinoline carboxylate isomers to provide a reference for expected

spectral characteristics.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The

chemical shifts and coupling constants are highly sensitive to the electronic environment of the

nuclei. Below are representative ¹H and ¹³C NMR data for related quinoline carboxylate

isomers.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Quinoline-3-carboxylate
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 9.44 s

H-4 8.81 s

Aromatic H 7.8 - 8.2 m

-OCH₂CH₃ 4.50 q 6.9

-OCH₂CH₃ 1.47 t 6.9

Solvent: CDCl₃,

Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Quinoline-3-carboxylate

Carbon Chemical Shift (δ, ppm)

C=O 164.8

Aromatic C 124.1 - 150.5

-OCH₂CH₃ 61.7

-OCH₂CH₃ 14.2

Solvent: CDCl₃, Frequency: 75 MHz[1]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Ethyl Quinoline-3-carboxylate Derivatives
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Functional Group Vibrational Mode Wavenumber (cm⁻¹)

C-H (aromatic) Stretching ~3050

C-H (aliphatic) Stretching 2986 - 2900

C=O (ester) Stretching 1729 - 1717

C=N (quinoline) Stretching 1619 - 1612

C-O (ester) Stretching 1281 - 1261

C-H (aromatic) Bending (out-of-plane) 785 - 776

Data is for neat solid samples.

[1]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for Ethyl Quinoline-3-carboxylate

Technique m/z (relative intensity) Assignment

GC-MS 201 [M]⁺

This represents the molecular

ion peak.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

2.1. NMR Spectroscopy Protocol

This protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of

quinoline carboxylate derivatives.
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2.1.1. Sample Preparation

Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Homogenization: Gently vortex or invert the tube to ensure complete dissolution and a

homogeneous solution.

Internal Standard: If precise chemical shift referencing is required, a small amount of

tetramethylsilane (TMS) can be added as an internal standard.

2.1.2. Instrument Parameters and Data Acquisition

Spectrometer Setup: Place the NMR tube in the spectrometer and lock the field on the

deuterium signal of the solvent. Perform shimming to optimize the magnetic field

homogeneity.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically used.

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the

protons.

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to

simplify the spectrum and enhance the signal-to-noise ratio.
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Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is often required.

2.1.3. Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay

(FID).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at

0.00 ppm).

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons and pick the peaks in both ¹H and ¹³C spectra.

2.2. IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum using the Attenuated Total

Reflectance (ATR) technique, which is suitable for solid and liquid samples.

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR accessory. This

will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.
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Pressure Application: Apply consistent pressure to the sample using the instrument's

pressure arm to ensure good contact with the crystal.

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

2.3. Mass Spectrometry Protocol (GC-MS)

This protocol outlines a general procedure for the analysis of a volatile compound like Ethyl
Quinoline-7-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS).

2.3.1. Sample Preparation

Dissolution: Dissolve a small amount of the sample (approximately 1 mg) in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 100 µg/mL.

Filtration: If necessary, filter the solution through a 0.22 µm syringe filter to remove any

particulate matter.

2.3.2. GC-MS Parameters

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically operated in

split mode to prevent column overloading.

GC Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5ms,

30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial Temperature: 50 °C, hold for 2 minutes.

Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

Final Hold: Hold at 280 °C for 5 minutes.
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Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

2.3.3. Data Analysis

Total Ion Chromatogram (TIC): Examine the TIC to identify the peak corresponding to the

analyte.

Mass Spectrum: Extract the mass spectrum of the analyte peak.

Interpretation: Analyze the molecular ion peak to determine the molecular weight and the

fragmentation pattern to deduce structural information. Compare the obtained spectrum with

library databases for identification.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a synthesized quinoline derivative.
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General Workflow for Spectroscopic Analysis of Ethyl Quinoline-7-carboxylate
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Ethyl Quinoline-
7-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176157#spectroscopic-data-for-ethyl-quinoline-7-
carboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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